molecular formula C8H7NOS2 B1334758 5-Methoxybenzo[d]thiazole-2-thiol CAS No. 55690-60-3

5-Methoxybenzo[d]thiazole-2-thiol

Cat. No.: B1334758
CAS No.: 55690-60-3
M. Wt: 197.3 g/mol
InChI Key: JDPITNFDYXOKRM-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]thiazole-2-thiol: is a heterocyclic compound with the molecular formula C8H7NOS2 . It is known for its unique structure, which includes a benzothiazole ring substituted with a methoxy group at the 5-position and a thiol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[d]thiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 5-methoxy-2-chlorobenzaldehyde in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like ethanol or dimethylformamide at elevated temperatures .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction, ensuring efficient mixing, and maintaining precise temperature control to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxybenzo[d]thiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[d]thiazole-2-thiol involves its ability to interact with specific molecular targets. For instance, as a chemosensor, it forms coordination complexes with metal ions, leading to changes in its optical properties. This interaction is facilitated by the thiol and methoxy groups, which provide binding sites for the metal ions .

Comparison with Similar Compounds

  • 2-Mercaptobenzothiazole
  • 5-Methoxybenzoxazole-2-thiol
  • 5-Chloro-2-mercaptobenzothiazole

Comparison: 5-Methoxybenzo[d]thiazole-2-thiol is unique due to the presence of both a methoxy group and a thiol group on the benzothiazole ring. This combination imparts distinct chemical reactivity and binding properties compared to similar compounds. For example, 2-Mercaptobenzothiazole lacks the methoxy group, which affects its solubility and reactivity in certain reactions .

Properties

IUPAC Name

5-methoxy-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c1-10-5-2-3-7-6(4-5)9-8(11)12-7/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPITNFDYXOKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204222
Record name 5-Methoxybenzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55690-60-3
Record name 2-Mercapto-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55690-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxybenzothiazole-2(3H)-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055690603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxybenzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxybenzothiazole-2(3H)-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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